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Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase
inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET
exon 14 skipping mutations.[1] The biotransformation of Capmatinib is a critical aspect of its
pharmacology, influencing its efficacy and safety profile. While the major metabolite of
Capmatinib is well-characterized as M16 (CMN288), another potential metabolite, designated
as M18, has been noted. This technical guide provides an in-depth overview of the available
information on Capmatinib metabolite M18, including its putative identity, likely formation
pathway, and the experimental methodologies relevant to its study.

Identity and Structure of Capmatinib Metabolite M18

Publicly available scientific literature on Capmatinib metabolite M18 is limited. However,
based on information from chemical suppliers and mentions in metabolism studies, M18 is the
N-desmethyl metabolite of Capmatinib. The chemical name for M18 is 2-fluoro-4-(7-(quinolin-6-
ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamide. This structure is identical to the parent
drug, Capmatinib, with the exception of the removal of the methyl group from the benzamide
nitrogen.

Table 1: Structural Comparison of Capmatinib and its Putative Metabolite M18
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Compound Chemical Name Molecular Formula

2-fluoro-N-methyl-4-[7-
o (quinolin-6-
Capmatinib o C23H17FNeO
yimethyl)imidazo[1,2-b][2][3]

[4]triazin-2-yl]benzamide

2-fluoro-4-(7-(quinolin-6-
Metabolite M18 ylmethyl)imidazo[1,2-b][2][3] C22H15FN6O
[4]triazin-2-yl)benzamide

Metabolic Pathways of Capmatinib

Capmatinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP)
3A4 and aldehyde oxidase (AO).[3][5] The metabolic reactions include lactam formation,
hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation,
and glucuronidation.[4]

Formation of the Major Metabolite M16

The most abundant metabolite of Capmatinib in plasma, urine, and feces is M16 (CMN288).[4]
M16 is formed through lactam formation (imidazo-triazinone formation) and is catalyzed
primarily by cytosolic aldehyde oxidase.[2][4] This metabolite is considered pharmacologically
inactive.[6]

Putative Formation Pathway of Metabolite M18

Metabolite M18 is hypothesized to be formed via N-dealkylation of the N-methylbenzamide
moiety of Capmatinib.[2] This is a common metabolic reaction for many pharmaceuticals and is
typically catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor for
Capmatinib.[3][5]
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Capmatinib Metabolic Pathways.

Quantitative Data

Specific quantitative data for Capmatinib metabolite M18, such as its plasma concentrations

or percentage of total drug-related material, are not readily available in the public domain. For

context, the following tables summarize the pharmacokinetic parameters of the parent drug,

Capmatinib, and information on its major metabolite, M16.

Table 2: Pharmacokinetic Parameters of Capmatinib

Parameter Value

Reference

Time to Peak Plasma

' 1-2 hours [3]
Concentration (Tmax)
Elimination Half-Life (t%2) 6.5 hours [3]
Plasma Protein Binding ~96% [3]
Apparent Volume of
164 L [7]

Distribution (Vd/F)

Primarily via CYP3A4 and
Aldehyde Oxidase

Metabolism

[3][5]

Excretion ~78% in feces, ~22% in urine

[3]

Table 3: Information on the Major Metabolite M16
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Attribute Description Reference
Identity CMN288
_ Lactam formation via Aldehyde
Formation ) [2]
Oxidase

Most abundant metabolite in
Abundance ) [4]
plasma, urine, and feces

Pharmacological Activity Inactive [6]

Experimental Protocols

The identification and quantification of Capmatinib metabolites, including the putative M18,
would involve a series of in vivo and in vitro experiments. The following are detailed
methodologies adapted from studies on Capmatinib's overall metabolism.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study

Objective: To characterize the pharmacokinetic profile, metabolism, and excretion of
Capmatinib and its metabolites in humans.

Methodology:
o Study Population: Healthy male volunteers.[4]
e Dosing: A single oral dose of radiolabeled [**C]Capmatinib.[4]

o Sample Collection: Serial blood, plasma, urine, and feces samples are collected at
predetermined time points.[4]

e Sample Analysis:
o Total radioactivity is measured by liquid scintillation counting.

o Plasma concentrations of Capmatinib and its metabolites are determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8]
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o Metabolite profiling in plasma, urine, and feces is performed using LC-MS/MS to identify
and quantify the parent drug and its metabolites.[4]

o Structural elucidation of metabolites is achieved using high-resolution mass spectrometry
and comparison with synthetic reference standards.[4]
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Human ADME Study Workflow.

In Vitro Metabolism using Human Liver Microsomes
(HLMSs)

Obijective: To investigate the in vitro metabolic stability of Capmatinib and identify the enzymes
responsible for its metabolism, including the formation of M18.

Methodology:

e Incubation: Capmatinib is incubated with pooled human liver microsomes in the presence of
NADPH (for CYP-mediated reactions) at 37°C.[9]

» Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

¢ Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent
(e.g., acetonitrile).[9]
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o Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is
collected for analysis.

e Analysis: The disappearance of the parent drug and the formation of metabolites are
monitored by LC-MS/MS.[9]

e Enzyme Phenotyping: To identify the specific CYP enzymes involved, recombinant human
CYP enzymes or specific chemical inhibitors can be used in the incubation mixture.

Incubate Capmatinib with
Human Liver Microsomes
and NADPH at 37°C

Collect Aliquots at
Different Time Points
Stop Reaction with
Cold Acetonitrile
Centrifuge to
Precipitate Proteins

Analyze Supernatant
by LC-MS/MS
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In Vitro Metabolism Workflow.

Biological Activity of Capmatinib Metabolite M18

There is no publicly available data on the pharmacological activity of Capmatinib metabolite
M18. As M18 is a product of N-demethylation, its activity could potentially differ from the parent
compound. The N-methyl group on the benzamide moiety of Capmatinib may play a role in its
binding to the MET kinase. Therefore, the removal of this group could alter its inhibitory
potency. Further investigation is required to determine the in vitro and in vivo activity of M18
against the MET kinase and its downstream signaling pathways.

Conclusion

Capmatinib metabolite M18 is putatively identified as the N-desmethyl metabolite of
Capmatinib, likely formed through CYP3A4-mediated N-dealkylation. In contrast to the well-
characterized major metabolite M16, detailed information on the quantitative disposition and
pharmacological activity of M18 is currently lacking in the scientific literature. The experimental
protocols described herein, particularly human ADME studies and in vitro metabolism assays
with human liver microsomes, represent the standard methodologies that would be employed
to fully characterize this and other metabolites of Capmatinib. Further research is warranted to
elucidate the role, if any, of metabolite M18 in the overall pharmacological and toxicological
profile of Capmatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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